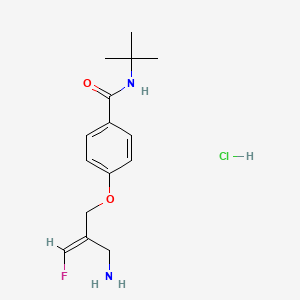

PXS-4728A

Description

Properties

IUPAC Name |

4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H/b11-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMZEDNMNLIDSL-YGCVIUNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)OC/C(=C/F)/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478364-68-9 | |

| Record name | PXS-4728A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478364689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(E)-4-(2-(Aminomethyl)-3-Fluoroalloxy)-N-Tert-butybenzamide HCL] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PXS-4728A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2049SJPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PXS-4728A Mechanism of Action in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-4728A is a potent and selective, mechanism-based inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1] VAP-1 is a unique dual-function protein predominantly expressed on the surface of endothelial cells.[2][3][4] It acts as both an adhesion molecule facilitating leukocyte trafficking and an enzyme that generates pro-inflammatory products.[2] This guide provides a detailed overview of the mechanism of action of this compound in endothelial cells, summarizing key quantitative data, experimental protocols, and signaling pathways.

Core Mechanism of Action: Inhibition of VAP-1/SSAO Enzymatic Activity

The primary mechanism of action of this compound is the irreversible inhibition of the enzymatic activity of VAP-1/SSAO. This amine oxidase catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), the corresponding aldehyde, and ammonia. These products contribute to a pro-inflammatory microenvironment, promoting oxidative stress and leukocyte infiltration.

Quantitative Data on this compound Inhibitory Activity

| Parameter | Value | Species | Source |

| IC₅₀ | <10 nM | Human | |

| IC₅₀ | 15.0 nM | Human (recombinant) | |

| IC₅₀ | 20.6 nM | Rat | |

| IC₅₀ | 33.8 nM | Mouse | |

| Ki | 175 nM | Not Specified | |

| k_inact_ | 0.68 min⁻¹ | Not Specified |

Impact on Endothelial Cell Function

By inhibiting the enzymatic activity of VAP-1/SSAO, this compound modulates several key functions of endothelial cells, thereby exerting its anti-inflammatory effects.

Reduction of Leukocyte Adhesion and Transmigration

The enzymatic products of VAP-1/SSAO, particularly hydrogen peroxide, can upregulate the expression of other adhesion molecules on endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. This creates a positive feedback loop that enhances leukocyte adhesion to the endothelium. This compound, by blocking H₂O₂ production, is expected to downregulate the expression of these adhesion molecules, thus reducing leukocyte rolling, adhesion, and subsequent transmigration into inflamed tissues.

An in vivo study in cholesterol-fed rabbits demonstrated that treatment with this compound significantly decreased the expression of ICAM-1, VCAM-1, and E-selectin in the thoracic aorta.

Experimental workflow for an in vitro leukocyte adhesion assay.

Attenuation of Oxidative Stress

The generation of hydrogen peroxide by VAP-1/SSAO is a significant source of localized oxidative stress at the endothelial surface. Oxidative stress can lead to endothelial dysfunction, increased permeability, and apoptosis. This compound directly mitigates this by preventing the production of H₂O₂.

This compound inhibits VAP-1/SSAO, preventing ROS production.

Modulation of Pro-inflammatory Signaling Pathways

The reactive oxygen species generated by VAP-1/SSAO can act as signaling molecules, activating pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). NF-κB activation leads to the transcription of a wide array of pro-inflammatory genes, including those encoding for adhesion molecules (ICAM-1, VCAM-1, E-selectin) and cytokines. By blocking the initial ROS signal, this compound is expected to inhibit the downstream activation of the NF-κB pathway.

This compound's inhibition of VAP-1/SSAO prevents NF-κB activation.

Detailed Experimental Protocols

Measurement of Hydrogen Peroxide Production

This protocol is adapted from standard methods for measuring extracellular H₂O₂ production.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

This compound

-

Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit

-

Primary amine substrate for VAP-1/SSAO (e.g., methylamine)

-

Phenol red-free cell culture medium

-

96-well black, clear-bottom plates

Procedure:

-

Seed HUVECs in a 96-well plate and culture to confluence.

-

Wash cells with phenol red-free medium.

-

Pre-incubate cells with various concentrations of this compound for a designated time (e.g., 1 hour).

-

Prepare the Amplex® Red reaction mixture according to the manufacturer's instructions.

-

Add the primary amine substrate to initiate the enzymatic reaction.

-

Immediately add the Amplex® Red reaction mixture to the wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a fluorescence microplate reader.

-

Quantify H₂O₂ concentration using a standard curve.

Western Blot for NF-κB Activation

This protocol outlines the detection of the p65 subunit of NF-κB in nuclear extracts.

Materials:

-

HUVECs

-

This compound

-

TNF-α (or other inflammatory stimulus)

-

Nuclear extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-NF-κB p65, anti-lamin B1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture HUVECs to near confluence in 6-well plates.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce NF-κB translocation.

-

Isolate nuclear extracts using a commercial kit.

-

Determine protein concentration of the nuclear extracts using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against the p65 subunit of NF-κB. A nuclear marker like lamin B1 should be used as a loading control.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity to determine the relative amount of nuclear p65.

Conclusion

This compound is a highly specific and potent inhibitor of VAP-1/SSAO expressed on endothelial cells. Its mechanism of action is centered on the blockade of the enzyme's catalytic activity, which leads to a cascade of anti-inflammatory effects. These include the reduction of localized oxidative stress, downregulation of endothelial adhesion molecules, and inhibition of pro-inflammatory signaling pathways such as NF-κB. This multi-faceted mechanism makes this compound a promising therapeutic candidate for a range of inflammatory diseases where endothelial activation and leukocyte infiltration are key pathological features. Further in vitro studies on endothelial cells will continue to elucidate the precise quantitative effects and downstream consequences of VAP-1/SSAO inhibition by this compound.

References

- 1. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition [ntno.org]

- 2. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

PXS-4728A: A Selective VAP-1/SSAO Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-4728A is a potent and selective, orally available, small-molecule inhibitor of the enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[1] VAP-1/SSAO is a dual-function protein expressed on the surface of endothelial cells that plays a crucial role in the inflammatory cascade by mediating leukocyte adhesion and transmigration into tissues.[2][3] Its enzymatic activity also contributes to oxidative stress through the production of hydrogen peroxide.[4] this compound has been investigated as a therapeutic agent for various inflammatory conditions, including non-alcoholic steatohepatitis (NASH) and diabetic nephropathy.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action

This compound is a mechanism-based inhibitor of VAP-1/SSAO. The inhibition of VAP-1/SSAO by this compound leads to a reduction in leukocyte rolling and adhesion to the vascular endothelium, thereby limiting the influx of inflammatory cells to sites of inflammation. This anti-inflammatory effect has been demonstrated in various preclinical models of inflammation, including those of the lung and cremaster muscle.

The enzymatic activity of VAP-1/SSAO catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia. The generation of H₂O₂ can induce the expression of other adhesion molecules on endothelial cells, further promoting inflammation. By inhibiting this enzymatic activity, this compound reduces oxidative stress and the subsequent inflammatory signaling cascade.

dot

Quantitative Data

In Vitro Activity & Selectivity

This compound demonstrates high potency and selectivity for VAP-1/SSAO over other related human amine oxidases.

| Target | IC50 | Selectivity Fold | Reference |

| Recombinant human VAP-1/SSAO (AOC3) | 5 nM | - | |

| Recombinant monoamine oxidase A | >100 μM | >2000x | |

| Recombinant monoamine oxidase B | 2.7 μM | >500x | |

| Purified lysyl oxidase from lung fibroblasts | 13.2 μM | >2000x | |

| Recombinant lysyl oxidase like 2 | 10.4 μM | >2000x |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both rats and mice, demonstrating good oral bioavailability.

| Species | Route | Dose (mg/kg) | Bioavailability (%) | Cmax (μg/mL) | Tmax (h) | t1/2 (h) | Reference |

| Rat | Oral | 6 | 55 | 0.72 | 0.83 | - | |

| Rat | IV | 3 | - | 4.21 | 0.05 | 1.1 | |

| Mouse | Oral | 10 | 92 | 1.38 | 0.25 | - | |

| Mouse | IV | 5 | - | 1.6 | 0.05 | 0.6 |

Pharmacodynamics

Oral administration of this compound leads to a dose-dependent and long-lasting inhibition of VAP-1/SSAO activity in vivo.

| Species | Tissue | Dose (mg/kg, oral) | % Inhibition at 24h | Reference |

| Mouse | Adipose | 0.2 | 60-70% | |

| Mouse | Adipose | 0.6 | 60-70% | |

| Mouse | Adipose | 2 | >80% | |

| Rat | Adipose | 0.2 | 55% | |

| Rat | Adipose | 0.6 | >80% | |

| Rat | Adipose | 2 | >80% |

Experimental Protocols

VAP-1/SSAO Enzyme Inhibition Assay

This fluorometric assay measures the inhibition of VAP-1/SSAO activity by detecting the production of hydrogen peroxide.

Materials:

-

Purified recombinant human VAP-1/SSAO (rhSSAO)

-

This compound (or other test compounds)

-

Benzylamine (substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add rhSSAO, this compound dilutions, Amplex Red, and HRP.

-

Initiate the reaction by adding the substrate, benzylamine.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot

Intravital Microscopy of Cremaster Muscle

This in vivo imaging technique is used to visualize and quantify leukocyte-endothelial interactions in the microcirculation of the mouse cremaster muscle.

Materials:

-

Male mouse (e.g., C57BL/6)

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical instruments for cremaster muscle exteriorization

-

Intravital microscope equipped with a fluorescent light source and camera

-

Fluorescently labeled antibodies for leukocytes (e.g., anti-Gr-1) or fluorescent dyes

-

Chemoattractant (e.g., CXCL1/KC)

-

This compound or vehicle control

Procedure:

-

Anesthetize the mouse and surgically exteriorize the cremaster muscle.

-

Position the mouse on the microscope stage, keeping the cremaster muscle superfused with warmed saline.

-

Administer this compound or vehicle control (e.g., intravenously or orally) prior to stimulation.

-

Administer a fluorescent marker for leukocytes intravenously.

-

Apply a chemoattractant (e.g., CXCL1/KC) topically to the cremaster muscle to induce an inflammatory response.

-

Record video sequences of post-capillary venules.

-

Analyze the videos to quantify the number of rolling and adherent leukocytes per unit area or vessel length.

dot

Clinical Development

This compound has been evaluated in clinical trials for the treatment of NASH and diabetic nephropathy. A Phase I study demonstrated that this compound was safe and well-tolerated, with a long-lasting inhibitory effect. However, the clinical investigation for NASH was discontinued due to a potential drug-drug interaction. A Phase IIa trial in diabetic nephropathy was reported to be ongoing.

Conclusion

This compound is a highly selective and potent inhibitor of VAP-1/SSAO with promising anti-inflammatory and anti-fibrotic properties demonstrated in a range of preclinical models. Its mechanism of action, targeting both leukocyte adhesion and enzymatic activity of VAP-1/SSAO, offers a novel therapeutic approach for various inflammatory diseases. While clinical development has faced challenges, the robust preclinical data package supports the continued investigation of VAP-1/SSAO inhibition as a therapeutic strategy. This technical guide provides a foundational resource for researchers and drug developers interested in this compound and the broader field of VAP-1/SSAO modulation.

References

- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]

A Technical Guide to the Novel Anti-inflammatory VAP-1/SSAO Inhibitor: PXS-4728A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a multifunctional protein with significant implications in the inflammatory cascade.[1] Expressed on the surface of endothelial cells, VAP-1 mediates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3] Beyond its role as an adhesion molecule, VAP-1 possesses enzymatic activity, catalyzing the oxidative deamination of primary amines. This reaction produces hydrogen peroxide, aldehydes, and ammonia, which are pro-inflammatory mediators that can exacerbate tissue damage.[1][4]

Given its dual function in promoting leukocyte trafficking and generating inflammatory products, VAP-1 has emerged as a compelling therapeutic target for a range of inflammatory and fibrotic diseases, including chronic obstructive pulmonary disease (COPD), non-alcoholic steatohepatitis (NASH), and other conditions characterized by excessive leukocyte infiltration.

This technical guide focuses on PXS-4728A, a novel, potent, and selective small-molecule inhibitor of VAP-1/SSAO. It has been investigated for its therapeutic potential in mitigating inflammation and fibrosis in various preclinical and clinical settings. This document provides a comprehensive overview of this compound, summarizing its mechanism of action, key preclinical and clinical data, detailed experimental protocols, and the logical framework for its development.

Mechanism of Action

This compound is a mechanism-based inhibitor that irreversibly binds to the active site of the VAP-1/SSAO enzyme. This inhibition blocks the catalytic activity of the enzyme, preventing the generation of pro-inflammatory products like hydrogen peroxide. By neutralizing the enzymatic function, this compound disrupts the downstream signaling that facilitates leukocyte migration across the vascular endothelium. Specifically, the inhibition of VAP-1's enzymatic activity has been shown to diminish leukocyte rolling, adhesion, and transmigration, which are critical steps in the inflammatory response. This targeted action reduces the accumulation of inflammatory cells at the site of injury or disease, thereby alleviating inflammation and preventing subsequent tissue damage and fibrosis.

VAP-1/SSAO Signaling and Inhibition Pathway

Data Presentation: Preclinical and Clinical Findings

The efficacy and safety profile of this compound has been evaluated in a series of preclinical models and early-phase clinical trials. The quantitative data from these studies are summarized below for clear comparison.

| Parameter | Assay / Model | Species | Result | Reference |

| In Vitro Potency | Recombinant human VAP-1/SSAO | - | IC₅₀: 5 nM | |

| Time-dependent inhibition | - | Kᵢ: 175 nM | ||

| Time-dependent inhibition | - | kᵢₙₐ꜀ₜ: 0.68 min⁻¹ | ||

| Pharmacokinetics | Oral / IV administration | Mouse | Bioavailability: >90% | |

| Phase 1, multiple ascending dose | Human | Confirmed high oral bioavailability, suitable for once-daily dosing | ||

| Pharmacodynamics | Adipose tissue SSAO activity (24h post-dose) | Mouse | 0.2 mg/kg (oral): 60-70% inhibition2 mg/kg (oral): >80% inhibition | |

| Thoracic aorta SSAO activity | Mouse | 10 mg/kg: >90% inhibition | ||

| In Vivo Efficacy | LPS-induced lung inflammation | Mouse | Dose-dependently reduced total cells and neutrophils in BALF | |

| Klebsiella pneumoniae lung infection | Mouse | Dampened neutrophil migration to the lungs | ||

| Cigarette smoke-induced COPD model | Mouse | Suppressed airway inflammation and fibrosis, improved lung function | ||

| Leukocyte rolling and adhesion (CXCL1) | Mouse | Significantly diminished leukocyte rolling and adherence | ||

| Safety | Phase 1, single & multiple ascending doses | Human | Safe and well-tolerated at doses of 3-10 mg for 14 days | |

| In vitro toxicology | Human (HepG2) | No significant cytotoxicity or phospholipidosis (up to 100 µM) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.

VAP-1/SSAO Enzyme Activity Assay (In Vitro)

This protocol is designed to measure the inhibitory activity of this compound on VAP-1/SSAO.

-

Objective: To determine the IC₅₀ value of this compound against recombinant human VAP-1/SSAO.

-

Materials: Recombinant human VAP-1/SSAO, this compound, benzylamine (substrate), Amplex Red reagent, horseradish peroxidase (HRP), phosphate buffer.

-

Procedure:

-

Prepare a dilution series of this compound in DMSO and then dilute in phosphate buffer.

-

In a 96-well microplate, add recombinant VAP-1/SSAO enzyme to each well.

-

Add the this compound dilutions to the wells and pre-incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Prepare a reaction mixture containing benzylamine, Amplex Red, and HRP in phosphate buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well. The VAP-1/SSAO enzyme will oxidize benzylamine, producing H₂O₂.

-

HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin.

-

Measure the fluorescence intensity kinetically over 60 minutes using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model (In Vivo)

This model assesses the anti-inflammatory effect of this compound in an acute lung injury model.

-

Objective: To quantify the effect of this compound on neutrophil infiltration into the lungs following an inflammatory challenge.

-

Animal Model: BALB/c mice (8-10 weeks old).

-

Procedure:

-

Administer this compound (e.g., 4 mg/kg) or vehicle (control) to mice via oral gavage.

-

After 1 hour, anesthetize the mice and intranasally instill Lipopolysaccharide (LPS from E. coli) to induce lung inflammation.

-

At a specified time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile phosphate-buffered saline (PBS).

-

Collect the BAL fluid (BALF) and centrifuge to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides from the cell suspension and stain with Diff-Quik to perform a differential cell count (neutrophils, macrophages, lymphocytes).

-

Analyze the data by comparing the total and differential cell counts between the vehicle-treated and this compound-treated groups. Statistical significance is typically determined using a t-test or ANOVA.

-

Intravital Microscopy for Leukocyte Adhesion (In Vivo)

This technique directly visualizes the effect of this compound on leukocyte-endothelial interactions in real-time.

-

Objective: To observe and quantify leukocyte rolling and firm adhesion within the microvasculature.

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Administer this compound or vehicle to mice.

-

Anesthetize the mouse and surgically exteriorize the cremaster muscle for visualization under a microscope.

-

Continuously superfuse the tissue with warmed bicarbonate-buffered saline.

-

Administer the chemokine CXCL1/KC into the superfusate to stimulate an inflammatory response.

-

Record video footage of post-capillary venules for a set period.

-

Offline analysis of the video recordings is performed to quantify:

-

Rolling Flux: The number of leukocytes rolling past a defined line perpendicular to the vessel axis per minute.

-

Adherent Cells: The number of leukocytes that remain stationary for at least 30 seconds within a 100 µm length of the venule.

-

-

Compare the results between the inhibitor and vehicle groups to determine the effect on leukocyte trafficking.

-

Mandatory Visualizations

Preclinical Evaluation Workflow for this compound

Logical Progression of Drug Development

References

- 1. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]

- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

PXS-4728A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-4728A, also known as BI-1467335, is a potent and selective small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3). More recent findings have also identified it as a dual inhibitor, additionally targeting Monoamine Oxidase-B (MAO-B). This dual inhibitory action positions this compound as a compound of significant interest for therapeutic intervention in a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a low molecular weight, orally bioavailable fluoroallylamine derivative. It is typically supplied as a hydrochloride salt, which confers high water solubility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[[(2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl]oxy]-N-(1,1-dimethylethyl)-benzamide, monohydrochloride | [1] |

| Synonyms | BI-1467335, PXS-4728 HCl | [1][2] |

| Molecular Formula | C₁₅H₂₁FN₂O₂ · HCl | [1] |

| Molecular Weight | 316.8 g/mol | [3] |

| CAS Number | 1478364-68-9 (HCl salt) | |

| Appearance | White to yellow solid | |

| Solubility | Water: >10 mg/mL (at pH 7.4) | |

| DMSO: Soluble | ||

| Free Base IUPAC Name | 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide | |

| Free Base Formula | C₁₅H₂₁FN₂O₂ | |

| Free Base Mol. Weight | 280.34 g/mol | |

| Free Base CAS Number | 1478364-40-7 |

Pharmacology and Mechanism of Action

This compound is a mechanism-based inhibitor of SSAO/VAP-1 and also exhibits inhibitory activity against MAO-B.

Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)

SSAO/VAP-1 is an endothelial-bound enzyme that plays a crucial role in the inflammatory cascade. It facilitates the adhesion and transmigration of leukocytes, particularly neutrophils, from the bloodstream to sites of inflammation. The enzymatic activity of SSAO also generates hydrogen peroxide and aldehydes, which contribute to oxidative stress and tissue damage.

This compound potently and selectively inhibits SSAO/VAP-1, thereby exerting its anti-inflammatory effects by:

-

Reducing Leukocyte Extravasation: By inhibiting the adhesive function of VAP-1, this compound diminishes the rolling and adhesion of neutrophils to the vascular endothelium.

-

Decreasing Oxidative Stress: Inhibition of SSAO's enzymatic activity reduces the production of pro-inflammatory and cytotoxic byproducts.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Kᵢ | k_inact_ | Species | Reference(s) |

| SSAO/VAP-1 | <10 nM | 175 nM | 0.68 min⁻¹ | Human, Mouse, Rat, Dog, Rabbit | |

| MAO-B | 2.7 µM | - | - | Recombinant Human | |

| MAO-A | >100 µM | - | - | Recombinant Human | |

| Diamine Oxidase (DAO/AOC1) | 12.0 µM | - | - | Recombinant Human | |

| Retina-Specific Amine Oxidase (AOC2) | 2.76 µM | - | - | Recombinant Human | |

| Lysyl Oxidase (LOX) | 13.2 µM | - | - | Purified from Lung Fibroblasts | |

| Lysyl Oxidase-Like 2 (LOXL2) | 10.4 µM | - | - | Recombinant Human |

Inhibition of Monoamine Oxidase-B (MAO-B)

MAO-B is an enzyme primarily located in the outer mitochondrial membrane and is involved in the metabolism of neurotransmitters, such as dopamine. Inhibition of MAO-B increases dopamine levels and has been a therapeutic strategy for Parkinson's disease. In the context of neuroinflammation, MAO-B is also a source of reactive oxygen species in microglia and neurons. The dual inhibition of SSAO and MAO-B by this compound suggests a synergistic potential in treating neurodegenerative diseases where both inflammation and neuronal dysfunction are implicated.

Caption: Dual inhibitory mechanism of this compound on inflammation and neurodegeneration pathways.

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that this compound is orally bioavailable with a relatively short half-life.

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Rat | Mouse | Reference(s) |

| Oral Dose | 6 mg/kg | 10 mg/kg | |

| Bioavailability (%) | >55 | >90 | |

| Cₘₐₓ (µg/mL) | 0.72 | 1.38 | |

| Tₘₐₓ (h) | 0.83 | 0.25 | |

| Intravenous Dose | 3 mg/kg | 5 mg/kg | |

| Clearance (mL/kg/min) | 23 | 80 | |

| Half-life (t₁/₂) (h) | 1.1 | 0.6 |

Preclinical and Clinical Development

Preclinical Efficacy

This compound has demonstrated efficacy in various preclinical models of inflammatory diseases.

-

Chronic Obstructive Pulmonary Disease (COPD): In mouse models of COPD induced by cigarette smoke, daily oral administration of this compound inhibited lung and systemic SSAO activity, reduced airway inflammation (immune cell influx and inflammatory factors), suppressed fibrosis, and improved lung function.

-

Acute Lung Inflammation: this compound has been shown to dampen neutrophil migration to the lungs in response to lipopolysaccharide (LPS), Klebsiella pneumoniae infection, and cecal ligation and puncture-induced sepsis.

-

Asthma: In a house dust mite/rhinovirus-induced asthma exacerbation model, this compound reduced total BALF neutrophils and airways hyperreactivity.

Clinical Development

Initially developed for non-alcoholic steatohepatitis (NASH), the off-target inhibition of MAO-B led to the discontinuation of its development for this indication. However, this dual activity has prompted its repositioning for neurodegenerative diseases.

A Phase 2a clinical trial (NCT05904717) is currently underway to assess the effect of this compound on microglia activation in participants with isolated Rapid Eye Movement (REM) Sleep Behavior Disorder, a condition often preceding synucleinopathies like Parkinson's disease.

Caption: Clinical development workflow of this compound.

Experimental Protocols

SSAO Fluorometric Enzyme Activity Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the enzymatic activity of SSAO.

Materials:

-

384-well black microplate

-

This compound and other inhibitors (e.g., Mofegiline as a specific SSAO inhibitor)

-

Recombinant human SSAO/VAP-1 or tissue homogenates

-

Amplex Red

-

Horseradish peroxidase (HRP)

-

Benzylamine (substrate)

-

0.1 M Sodium Phosphate Buffer

-

Pargyline (to inhibit MAO-A and MAO-B in tissue samples)

Procedure:

-

In a 384-well plate, add 25 µL of the sample (recombinant enzyme or tissue homogenate). For tissue samples, pre-incubate with 0.5 mM pargyline to inhibit MAO activity.

-

Incubate the samples for 30 minutes at 37°C with or without the test inhibitor (this compound) or a specific SSAO inhibitor (e.g., 1 µM Mofegiline for control).

-

Prepare a reaction mixture containing Amplex Red (120 µM), HRP (1.5 U/mL), and benzylamine (substrate concentration varies by enzyme source, e.g., 600 µM for recombinant human SSAO) in 0.1 M sodium phosphate buffer.

-

Add 25 µL of the reaction mixture to each well.

-

Measure the relative fluorescence units (RFU) kinetically for 30 minutes at 37°C, with excitation at 565 nm and emission at 590 nm.

-

Calculate the slope of the kinetic curves to determine the rate of reaction.

-

Specific SSAO activity is determined by the difference in signal between samples with and without the specific SSAO inhibitor.

Mouse Model of LPS-Induced Airway Inflammation

This model is used to assess the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

BALB/c mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for oral gavage

-

Anesthesia

Procedure:

-

Administer this compound or vehicle to mice via oral gavage.

-

After a specified pre-treatment time (e.g., 1 hour), anesthetize the mice.

-

Instill LPS (e.g., 500 µg) intranasally to induce lung inflammation.

-

At a designated time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect airway luminal cells.

-

Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages, etc.) and inflammatory cytokine levels.

Induction of Cremaster Muscle Inflammation

This intravital microscopy model allows for the direct visualization of leukocyte-endothelial interactions.

Materials:

-

Mice

-

Anesthesia

-

Surgical instruments for cremaster muscle exteriorization

-

CXCL1/KC (chemoattractant)

-

This compound or vehicle

-

Intravital microscope

Procedure:

-

Administer this compound or vehicle to the mice.

-

Anesthetize the mouse and surgically prepare the cremaster muscle for intravital microscopy. This involves exteriorizing the muscle and spreading it over a coverslip on the microscope stage.

-

Superfuse the cremaster muscle with a physiological salt solution.

-

Administer CXCL1/KC to induce an inflammatory response.

-

Using the intravital microscope, observe and quantify leukocyte rolling and adhesion within the cremasteric venules.

Safety and Toxicology

In a Phase 1 clinical trial, once-daily oral dosing of this compound for 14 days at doses between 3 and 10 mg was found to be safe and well-tolerated in healthy volunteers. Preclinical studies have shown that this compound does not induce cell toxicity or phospholipidosis in HepG2 cells at concentrations up to 100 µM.

Conclusion

This compound is a promising therapeutic candidate with a unique dual mechanism of action, inhibiting both SSAO/VAP-1 and MAO-B. Its potent anti-inflammatory and potential neuroprotective properties, combined with a favorable safety profile in early clinical studies, make it a compound of high interest for the treatment of neurodegenerative diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound.

References

PXS-4728A: A Technical Guide to the Inhibition of Neutrophil Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PXS-4728A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This compound has demonstrated significant efficacy in attenuating neutrophil migration, a key process in the pathophysiology of numerous inflammatory diseases. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for assessing its activity, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Role of Neutrophil Migration in Inflammation

Neutrophils are the most abundant type of white blood cell and form an essential part of the innate immune system. Their rapid migration to sites of inflammation or infection is a critical first line of defense. However, excessive or dysregulated neutrophil infiltration can lead to significant tissue damage and is a hallmark of various acute and chronic inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute lung injury[1][2][3]. The process of neutrophil migration from the bloodstream into tissues is a complex cascade of events involving endothelial activation, neutrophil tethering, rolling, adhesion, and transmigration.

Vascular Adhesion Protein-1 (VAP-1), an endothelial-bound adhesion molecule with amine oxidase activity (also known as SSAO), plays a crucial role in the egress of neutrophils from the microvasculature during inflammation[1][2]. The enzymatic activity of VAP-1 is implicated in the generation of pro-inflammatory products. This compound is a small molecule inhibitor that selectively targets the enzymatic function of VAP-1/SSAO, offering a promising therapeutic strategy to modulate the inflammatory response by inhibiting neutrophil migration.

Mechanism of Action of this compound

This compound is a highly selective inhibitor of VAP-1/SSAO. Its primary mechanism of action involves the inhibition of the enzymatic function of VAP-1/SSAO on the surface of endothelial cells. This inhibition has been shown to directly interfere with the initial steps of neutrophil extravasation. Specifically, this compound diminishes leukocyte rolling and adherence to the vascular endothelium, which are critical prerequisites for subsequent migration into inflamed tissues. By dampening these early interactions, this compound effectively reduces the influx of neutrophils to sites of inflammation.

Figure 1: Mechanism of this compound in inhibiting neutrophil migration.

Quantitative Data on the Efficacy of this compound

Preclinical studies have demonstrated the potent anti-inflammatory effects of this compound in various models of acute and chronic inflammation. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Leukocyte Rolling and Adhesion

| Model System | Treatment | Outcome Measure | Result | p-value | Reference |

| Intravital microscopy of mouse cremaster muscle (CXCL1/KC stimulation) | This compound | Leukocyte Rolling | Diminished | p < 0.01 | |

| Intravital microscopy of mouse cremaster muscle (CXCL1/KC stimulation) | This compound | Leukocyte Adhesion | Diminished | p < 0.01 |

Table 2: Effect of this compound on Neutrophil Influx in Acute Lung Inflammation (LPS Model)

| Animal Model | Treatment (pre-treatment) | Time Point | Outcome Measure | Result (vs. Vehicle) | p-value | Reference |

| BALB/c mice | This compound (concentration-dependent) | 6 hours | Total cells in BALF | Reduced | p < 0.05, **p < 0.01, ***p < 0.001 | |

| BALB/c mice | This compound (concentration-dependent) | 6 hours | Neutrophils in BALF | Reduced | p < 0.05, **p < 0.01, ***p < 0.001 | |

| SWISS mice | This compound (4 mg/kg, then 6 mg/kg at 6h) | 24 hours | Total cells in BALF | Reduced | Not specified | |

| SWISS mice | This compound (4 mg/kg, then 6 mg/kg at 6h) | 24 hours | Neutrophils in BALF | Reduced | Not specified |

Table 3: Efficacy of this compound in Models of Infection and Sepsis

| Model System | Treatment | Outcome Measure | Result | Reference |

| Klebsiella pneumoniae lung infection in mice | This compound | Neutrophil migration to the lungs | Dampened | |

| Cecal Ligation and Puncture (CLP) induced sepsis in mice | This compound | Neutrophil migration to the lungs | Dampened | |

| CLP induced sepsis in mice | This compound | Survival | Increased |

Table 4: Efficacy of this compound in a Model of Rhinovirus-Exacerbated Asthma

| Model System | Treatment | Outcome Measure | Result | Reference |

| Rhinovirus (RV) exacerbated asthma model in mice | This compound | Cellular infiltrate | Reduced | |

| RV exacerbated asthma model in mice | This compound | Airways hyperreactivity | Reduced |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vivo Neutrophil Migration: Intravital Microscopy of the Cremaster Muscle

This protocol is used to visualize and quantify leukocyte rolling and adhesion in the microvasculature.

-

Animal Model: Male mice are used.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

-

Surgical Preparation: Surgically expose the cremaster muscle and spread it over a specialized stage for microscopy.

-

Superfusion: Continuously superfuse the exposed tissue with warmed, buffered saline.

-

Stimulation: Apply a chemoattractant, such as CXCL1/KC, to the tissue to induce an inflammatory response.

-

Treatment: Administer this compound or vehicle control to the mice prior to stimulation.

-

Microscopy: Observe the cremasteric microcirculation using an intravital microscope.

-

Data Acquisition: Record video sequences of post-capillary venules.

-

Analysis: Quantify the number of rolling and firmly adhered leukocytes per unit area of the vessel wall over time.

Figure 2: Workflow for intravital microscopy of the cremaster muscle.

In Vivo Neutrophil Migration: LPS-Induced Acute Lung Inflammation

This model is used to assess the effect of this compound on neutrophil influx into the lungs following an inflammatory challenge.

-

Animal Model: BALB/c or SWISS mice are used.

-

Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage).

-

Induction of Inflammation: Expose the mice to Lipopolysaccharide (LPS) via intranasal or intratracheal instillation.

-

Time Course: Euthanize mice at specific time points post-LPS exposure (e.g., 6 and 24 hours).

-

Bronchoalveolar Lavage (BAL): Perform a BAL by instilling and retrieving a fixed volume of sterile saline into the lungs.

-

Cell Counting: Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer.

-

Differential Cell Staining: Prepare cytospin slides of the BALF and stain with a differential stain (e.g., Diff-Quik) to count the number of neutrophils.

-

Data Analysis: Compare the total and neutrophil cell counts in the BALF between the this compound and vehicle-treated groups.

Figure 3: Workflow for the LPS-induced acute lung inflammation model.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Isolate neutrophils from whole human blood using density gradient centrifugation (e.g., Ficoll-Paque) and dextran sedimentation.

-

Chamber Setup: Use a Boyden chamber or a transwell plate with a permeable membrane (typically 3-5 µm pores).

-

Chemoattractant: Add a chemoattractant (e.g., fMLP, IL-8) to the lower chamber.

-

Cell Seeding: Add the isolated neutrophils to the upper chamber.

-

Incubation: Incubate the chamber for a set period (e.g., 60-90 minutes) at 37°C to allow for migration.

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye and measuring fluorescence.

Conclusion

This compound is a promising therapeutic agent that effectively inhibits neutrophil migration by targeting the enzymatic activity of VAP-1/SSAO. Preclinical data robustly support its anti-inflammatory effects across a range of disease models characterized by neutrophilic inflammation. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other VAP-1/SSAO inhibitors. Further research is warranted to translate these compelling preclinical findings into clinical applications for the treatment of debilitating inflammatory diseases.

References

- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of PXS-4728A in Reducing Oxidative Stress: A Technical Guide

Executive Summary

PXS-4728A is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a dual role in the pathology of various inflammatory and fibrotic diseases by contributing to both direct oxidative stress and the potentiation of inflammatory responses. This compound's mechanism of action directly mitigates these effects by inhibiting the enzymatic activity of SSAO/VAP-1. This technical guide provides an in-depth overview of the core mechanism of this compound in reducing oxidative stress, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Dual Threat of SSAO/VAP-1 in Disease

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including chronic obstructive pulmonary disease (COPD), non-alcoholic steatohepatitis (NASH), atherosclerosis, and neurodegenerative disorders.[1] A significant contributor to localized oxidative stress and inflammation is the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[2][3]

SSAO/VAP-1 is a dual-function protein primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1] Its functions include:

-

Enzymatic Activity: As an amine oxidase, SSAO/VAP-1 catalyzes the oxidative deamination of primary amines. This reaction produces hydrogen peroxide (H₂O₂), a potent ROS, as well as aldehydes and ammonia.[2] These byproducts directly contribute to cellular and tissue damage by promoting lipid peroxidation, protein modifications, and the formation of advanced glycation end-products (AGEs).

-

Adhesion Molecule Function: As VAP-1, it mediates the adhesion and transmigration of leukocytes, particularly neutrophils, from the bloodstream to sites of inflammation. This influx of inflammatory cells further amplifies oxidative stress through the release of their own ROS and pro-inflammatory cytokines.

Given its central role in linking oxidative stress and inflammation, SSAO/VAP-1 has emerged as a compelling therapeutic target.

Mechanism of Action of this compound

This compound is a small molecule, orally available, and highly selective inhibitor of the enzymatic activity of SSAO/VAP-1. It has demonstrated a potent inhibitory effect on human SSAO/VAP-1 with an IC50 value of 5 nM and exhibits over 500-fold selectivity for SSAO/VAP-1 compared to other human amine oxidases.

The primary mechanism by which this compound reduces oxidative stress is twofold:

-

Direct Reduction of ROS Production: By inhibiting the amine oxidase function of SSAO, this compound directly prevents the generation of hydrogen peroxide (H₂O₂) and other toxic aldehydes. This leads to a significant decrease in the local oxidative burden in tissues where SSAO/VAP-1 is expressed.

-

Indirect Reduction of Inflammation-Induced Oxidative Stress: The enzymatic activity of SSAO/VAP-1 and the H₂O₂ it produces act as signaling molecules that upregulate the expression of other adhesion molecules (e.g., E-selectin, VCAM-1) on endothelial cells, further promoting leukocyte recruitment. By inhibiting this initial enzymatic step, this compound dampens the entire inflammatory cascade, leading to a reduction in the influx of neutrophils and other leukocytes. As these inflammatory cells are a major source of ROS at sites of inflammation, their reduced presence leads to a secondary decrease in oxidative stress.

Signaling Pathways

The signaling cascade initiated by SSAO/VAP-1 and interrupted by this compound is a critical aspect of its therapeutic effect.

Preclinical Evidence of Oxidative Stress Reduction

The efficacy of this compound in reducing oxidative stress and inflammation has been demonstrated in various preclinical models of disease.

Models of Lung Inflammation

In a mouse model of lipopolysaccharide (LPS)-induced lung inflammation, this compound demonstrated a significant reduction in the influx of inflammatory cells into the lungs.

| Parameter | Vehicle | This compound (low dose) | This compound (high dose) | Dexamethasone |

| Total Cells in BALF (x10⁵) | ~4.5 | ~2.5 | ~1.5 | ~1.0 |

| Neutrophils in BALF (x10⁵) | ~3.5 | ~1.8 | ~0.8 | ~0.5 |

| Data are approximate values derived from graphical representations in Schilter et al., 2015. BALF: Bronchoalveolar Lavage Fluid. *p < 0.05, ***p < 0.001 vs. vehicle. |

Similarly, in a mouse model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke, therapeutic administration of this compound substantially suppressed the influx of inflammatory cells, including neutrophils and macrophages, into the airways.

Models of Atherosclerosis

In a study using cholesterol-fed rabbits, this compound was shown to directly inhibit SSAO activity and the production of H₂O₂ in vascular and adipose tissues.

| Tissue | Treatment | SSAO Activity (% of control) | H₂O₂ Production (% of control) |

| Thoracic Aorta | Cholesterol Diet | 100% | 100% |

| Cholesterol Diet + this compound (10 mg/kg) | ~20% | ~25% | |

| Lung | Cholesterol Diet | 100% | 100% |

| Cholesterol Diet + this compound (10 mg/kg) | ~15% | ~20% | |

| Epididymal Fat | Cholesterol Diet | 100% | 100% |

| Cholesterol Diet + this compound (10 mg/kg) | ~10% | ~15% | |

| Data are approximate values derived from graphical representations in Wang et al., 2018. *p < 0.05 vs. cholesterol diet alone. |

This inhibition of SSAO activity and the consequent reduction in oxidative stress were associated with a decrease in atherosclerotic plaque formation.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound.

Experimental Workflow for Preclinical Models

LPS-Induced Acute Lung Inflammation in Mice

-

Animals: BALB/c or C57BL/6 mice are commonly used.

-

Induction: Mice are anesthetized, and lipopolysaccharide (LPS from E. coli) is instilled intratracheally at a dose of 10 µg in 50 µL of sterile saline.

-

Treatment: this compound is administered, typically by oral gavage, at varying doses (e.g., 2, 6, 20 mg/kg) at a specified time point before or after the LPS challenge. A vehicle control group receives the delivery vehicle alone.

-

Sample Collection: At a predetermined time post-LPS challenge (e.g., 6 or 24 hours), mice are euthanized. Bronchoalveolar lavage (BAL) is performed by lavaging the lungs with sterile saline. Blood and lung tissues are also collected.

-

Analysis:

-

BAL Fluid: Total and differential cell counts (neutrophils, macrophages) are performed using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

-

Lung Tissue: Tissues can be homogenized for measurement of SSAO activity or processed for histopathological analysis to assess inflammation and injury.

-

SSAO Fluorometric Enzyme Activity Assay

-

Principle: This assay measures the production of H₂O₂, a product of the SSAO enzymatic reaction.

-

Procedure:

-

Tissue homogenates are prepared and incubated with pargyline to inhibit monoamine oxidases A and B.

-

Samples are placed in a 384-well plate and incubated with or without a specific SSAO inhibitor to determine the specific activity.

-

A reaction mixture containing Amplex Red, horseradish peroxidase, and a substrate (e.g., benzylamine) is added to each well.

-

The fluorescence is measured kinetically at an excitation of 565 nm and an emission of 590 nm.

-

The rate of increase in fluorescence is proportional to the SSAO activity.

-

Intravital Microscopy of the Cremaster Muscle

-

Purpose: To visualize and quantify leukocyte-endothelial interactions (rolling and adhesion) in real-time.

-

Procedure:

-

Mice are anesthetized, and the cremaster muscle is exteriorized and prepared for microscopy.

-

The muscle is superfused with a bicarbonate-buffered salt solution.

-

A pro-inflammatory stimulus (e.g., CXCL1/KC) is administered to induce leukocyte recruitment.

-

Postcapillary venules are observed using an intravital microscope, and leukocyte rolling and adhesion are recorded and analyzed offline.

-

The effect of this compound, administered prior to the stimulus, on these parameters is quantified.

-

Conclusion

This compound represents a targeted therapeutic approach to diseases underpinned by oxidative stress and inflammation. By selectively inhibiting the enzymatic activity of SSAO/VAP-1, this compound effectively reduces the production of ROS and dampens the inflammatory cascade. Preclinical data across a range of disease models provide a strong rationale for its continued development. The ability of this compound to address two key pathological drivers—oxidative stress and inflammation—positions it as a promising candidate for the treatment of a variety of complex chronic diseases.

References

- 1. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PXS-4728A and its Effects on Leukocyte Adhesion

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-4728A is a potent and selective inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] This dual-function protein, expressed on the surface of endothelial cells, plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on leukocyte adhesion. We will delve into the quantitative data from key preclinical studies, detail the experimental protocols used to evaluate its efficacy, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target: VAP-1/SSAO

VAP-1/SSAO is a unique endothelial cell adhesion molecule that possesses enzymatic amine oxidase activity.[4] Its expression is significantly upregulated at sites of inflammation. The enzymatic activity of SSAO results in the oxidative deamination of primary amines, producing corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia (NH₃). These products are believed to contribute to the inflammatory response.

The adhesion function of VAP-1/SSAO is directly involved in the leukocyte adhesion cascade, a multi-step process involving the tethering, rolling, firm adhesion, and transmigration of leukocytes across the vascular endothelium. VAP-1/SSAO-deficient mice have shown impaired leukocyte adhesion to endothelial cells in inflamed vessels. This compound is a mechanism-based inhibitor of VAP-1/SSAO, demonstrating high selectivity and potent anti-inflammatory properties.

Mechanism of Action: How this compound Modulates Leukocyte Adhesion

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of VAP-1/SSAO. This inhibition directly impacts the leukocyte adhesion cascade. It is hypothesized that the enzymatic products of VAP-1/SSAO contribute to the conformational changes in integrins on the leukocyte surface, promoting firm adhesion. By blocking the enzymatic activity, this compound prevents the generation of these pro-inflammatory products, thereby reducing leukocyte rolling and adhesion.

The following diagram illustrates the proposed signaling pathway of VAP-1/SSAO in leukocyte adhesion and the point of intervention for this compound.

Quantitative Data on the Effects of this compound

The efficacy of this compound in inhibiting leukocyte adhesion has been quantified in several preclinical models. The data consistently demonstrates a significant reduction in leukocyte rolling, adhesion, and migration.

| Parameter | Model | Treatment | Outcome | Reference |

| In Vitro Activity | Recombinant human VAP-1/SSAO | This compound | IC₅₀ = 5 nM | |

| Leukocyte Rolling | Mouse cremaster muscle (CXCL1/KC-induced) | This compound (6 mg/kg, oral) | Significant reduction in rolling leukocytes | |

| Leukocyte Adhesion | Mouse cremaster muscle (CXCL1/KC-induced) | This compound (6 mg/kg, oral) | Significant reduction in adherent leukocytes | |

| Neutrophil Influx | Mouse model of LPS-induced acute lung injury | This compound (pretreatment) | Dose-dependent reduction in total cells and neutrophils in BALF | |

| Neutrophil Migration | Mouse model of Klebsiella pneumoniae lung infection | This compound | Dampened migration of neutrophils to the lungs | |

| Systemic Inflammation | Mouse model of Cecal Ligation and Puncture (CLP) induced sepsis | This compound | Reduced total cells and neutrophils in the lung |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on leukocyte adhesion.

Intravital Microscopy of Mouse Cremaster Muscle

This protocol is used to visualize and quantify leukocyte rolling and adhesion in real-time.

Protocol Steps:

-

Mice are treated with this compound (e.g., 6 mg/kg) or a vehicle control via oral gavage.

-

One hour post-treatment, the mice are anesthetized.

-

The cremaster muscle is surgically exteriorized and mounted on a specialized microscope stage for observation.

-

The muscle is stimulated with a chemoattractant such as CXCL1/KC (500 ng) to induce an inflammatory response.

-

Post-capillary venules are visualized using an intravital microscope, and video recordings are made.

-

Offline analysis of the recordings is performed to quantify the number of rolling and adherent leukocytes. Rolling leukocytes are defined as cells moving slower than erythrocytes, and adherent leukocytes are those that remain stationary for at least 30 seconds.

LPS-Induced Acute Lung Injury Model

This model is used to assess the effect of this compound on neutrophil migration into the lungs.

Protocol Steps:

-

Mice are pre-treated with this compound or vehicle at varying doses.

-

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is administered to the mice to induce lung inflammation.

-

At specific time points (e.g., 6 and 24 hours) after LPS administration, the mice are euthanized.

-

Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with a saline solution.

-

The total number of cells in the BALF is counted, and differential cell counts are performed to determine the number of neutrophils, macrophages, lymphocytes, and eosinophils.

Conclusion

This compound is a promising therapeutic agent that effectively targets the VAP-1/SSAO protein to reduce leukocyte adhesion and migration, key processes in the pathogenesis of numerous inflammatory diseases. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound in treating inflammatory conditions. The visualization of the signaling pathways and experimental workflows offers a clear and concise summary of the critical concepts. Further research into the clinical applications of this compound is warranted.

References

- 1. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

PXS-4728A: A Novel Inhibitor of VAP-1/SSAO and its Impact on Inflammatory Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PXS-4728A is a potent and selective inhibitor of the endothelial adhesion molecule Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). This enzyme plays a critical role in the inflammatory cascade, primarily by mediating the adhesion and transmigration of leukocytes, particularly neutrophils, to sites of inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on key inflammatory signaling pathways. We will delve into the preclinical data demonstrating its efficacy in various inflammatory models, present quantitative data in a structured format, and provide detailed experimental protocols for key assays. Furthermore, we will visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction: The Role of VAP-1/SSAO in Inflammation

VAP-1/SSAO is a unique dual-function protein expressed on the surface of endothelial cells. It acts as both an adhesion molecule for leukocytes and an enzyme that catalyzes the oxidative deamination of primary amines. This enzymatic activity results in the production of hydrogen peroxide (H₂O₂), formaldehyde, and ammonia. H₂O₂ in particular, acts as a signaling molecule that can amplify the inflammatory response by upregulating the expression of other adhesion molecules, such as E-selectin, P-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1), and pro-inflammatory cytokines through the activation of transcription factors like Nuclear Factor-kappa B (NF-κB)[1][2]. This dual functionality makes VAP-1/SSAO a compelling target for anti-inflammatory therapies.

This compound is a small molecule inhibitor designed to selectively and irreversibly inhibit the enzymatic activity of VAP-1/SSAO. By blocking this activity, this compound is hypothesized to attenuate the inflammatory cascade at multiple levels: directly, by preventing the generation of pro-inflammatory aldehydes and H₂O₂, and indirectly, by reducing the expression of other key adhesion molecules and cytokines.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the amine oxidase activity of VAP-1/SSAO. This inhibition prevents the generation of H₂O₂, a key signaling molecule in the inflammatory cascade. The reduction in H₂O₂ is believed to lead to the downregulation of downstream inflammatory signaling pathways, most notably the NF-κB pathway.

Impact on the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including H₂O₂ generated by VAP-1/SSAO, can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes. While direct studies on this compound's effect on IκBα degradation are not yet published, the consistent reduction in NF-κB-driven inflammatory markers following this compound treatment strongly suggests an inhibitory effect on this pathway.

Potential Impact on STAT Signaling and Inflammasome Activation

While direct evidence is currently lacking, the broad anti-inflammatory effects of this compound suggest potential interactions with other key inflammatory pathways. The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, are crucial for mediating the signaling of various inflammatory cytokines. By reducing the production of these cytokines, this compound may indirectly inhibit STAT activation.

Similarly, the NLRP3 inflammasome, a multi-protein complex that triggers the maturation of potent pro-inflammatory cytokines like IL-1β and IL-18, is activated by cellular stress signals, including reactive oxygen species (ROS) such as H₂O₂. By inhibiting VAP-1/SSAO-mediated H₂O₂ production, this compound could potentially suppress NLRP3 inflammasome activation. Further research is warranted to elucidate the precise effects of this compound on these pathways.

Preclinical Efficacy of this compound

The anti-inflammatory properties of this compound have been demonstrated in several preclinical models of inflammatory diseases, particularly those affecting the lungs.

Reduction of Neutrophil Migration and Infiltration

A key study demonstrated that this compound significantly diminishes leukocyte rolling and adherence in a mouse model of cremaster muscle inflammation induced by CXCL1/KC[3][4][5]. In models of acute lung inflammation induced by lipopolysaccharide (LPS), Klebsiella pneumoniae infection, and cecal ligation and puncture (CLP)-induced sepsis, this compound dampened the migration of neutrophils to the lungs.

Amelioration of Lung Inflammation and Improvement of Lung Function

In a mouse model of Chronic Obstructive Pulmonary Disease (COPD) induced by cigarette smoke, daily oral treatment with this compound inhibited airway inflammation, as evidenced by reduced immune cell influx and inflammatory factors. Furthermore, therapeutic administration of this compound in this model substantially suppressed inflammatory cell influx, reduced fibrosis in the airways, and improved lung function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

| Target Enzyme | IC₅₀ (nM) | Selectivity vs. VAP-1/SSAO |

| Human VAP-1/SSAO | <10 | - |

| Recombinant diamine oxidase (AOC1) | 12,000 | >2000x |

| Recombinant retina specific amine oxidase (AOC2) | 2,760 | >500x |

| Purified lysyl oxidase from lung fibroblasts | 13,200 | >2000x |

| Recombinant lysyl oxidase like 2 | 10,400 | >2000x |

| Recombinant monoamine oxidase A | >100,000 | >2000x |

| Recombinant monoamine oxidase B | 2,700 | >500x |

| Recombinant lysine demethylase | >10,000 | >2000x |

Table 2: Pharmacokinetic Profile of this compound in Rodents

| Parameter | Rat (Oral dose: 6 mg/kg) | Mouse (Oral dose: 10 mg/kg) |

| Bioavailability (%) | 55 | 92 |

| Cₘₐₓ (µg/mL) | 0.72 | 1.38 |

| Tₘₐₓ (hour) | 0.83 | 0.25 |

| Clearance (mL/kg/min) | 45 | 98 |

| Parameter | Rat (Intravenous dose: 3 mg/kg) | Mouse (Intravenous dose: 5 mg/kg) |

| Cₘₐₓ (µg/mL) | 4.21 | 1.6 |

| Tₘₐₓ (min) | 0.03 | 0.03 |

| Clearance (mL/kg/min) | 23 | 80 |

| Apparent half-life, t₁/₂ (h) | 1.1 | 0.6 |

Table 3: Effect of this compound on LPS-Induced Airway Inflammation in Mice (6 hours post-LPS)

| Treatment Group | Total Cells in BALF (x 10⁴) | Neutrophils in BALF (x 10⁴) |

| Vehicle | 35.2 ± 3.5 | 30.1 ± 3.1 |

| This compound (1 mg/kg) | 25.1 ± 2.8 | 21.3 ± 2.5 |

| This compound (3 mg/kg) | 18.9 ± 2.1 | 15.8 ± 1.9 |

| This compound (10 mg/kg) | 12.5 ± 1.5 | 10.2 ± 1.2 |

| Dexamethasone (5 mg/kg) | 14.8 ± 1.7 | 12.1 ± 1.4 |

| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are presented as mean ± SEM. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Intravital Microscopy of the Mouse Cremaster Muscle

This protocol is adapted from methodologies described for visualizing leukocyte-endothelial interactions in vivo.

-

Animal Preparation: Male BALB/c mice (8-12 weeks old) are anesthetized with an intraperitoneal injection of ketamine/xylazine. The cremaster muscle is surgically exposed and exteriorized onto the viewing pedestal of a specialized intravital microscope stage, while being continuously superfused with warmed, buffered saline.

-

Treatment: this compound or vehicle is administered orally one hour prior to the inflammatory stimulus.

-

Stimulation: Inflammation is induced by the topical application of the chemokine CXCL1/KC (100 ng/mL) onto the exposed cremaster muscle.

-

Imaging: The microcirculation of the cremaster muscle is observed and recorded using an intravital microscope equipped with a high-speed camera.

-

Analysis: The number of rolling and firmly adhered leukocytes within a defined length of post-capillary venules is quantified offline from the recorded videos.

LPS-Induced Acute Lung Inflammation in Mice

This protocol is based on established models of LPS-induced lung injury.

-

Treatment: Mice are treated with this compound or vehicle via oral gavage one hour prior to LPS challenge.

-

Induction of Inflammation: Mice are lightly anesthetized and 50 µL of LPS (1 mg/mL in sterile saline) is instilled intranasally.

-

Sample Collection: At 6 hours post-LPS instillation, mice are euthanized. The lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF). Lung tissue is also collected for histological and biochemical analysis.

-

Analysis:

-

Cell Counts: Total and differential cell counts in the BALF are determined using a hemocytometer and cytospin preparations stained with a differential stain.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant are measured by ELISA.

-

Histology: Lung tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage. Immunohistochemistry can be performed to assess the expression of adhesion molecules like VCAM-1.

-

Conclusion

This compound is a promising anti-inflammatory agent that targets the enzymatic activity of VAP-1/SSAO, a key player in the inflammatory cascade. Preclinical studies have consistently demonstrated its ability to reduce leukocyte infiltration and ameliorate inflammation in various disease models, particularly those affecting the respiratory system. While its precise impact on intracellular signaling pathways such as NF-κB, STAT, and the inflammasome requires further direct investigation, the available evidence strongly suggests a significant modulatory role. The potent and selective nature of this compound, combined with its favorable pharmacokinetic profile, makes it a compelling candidate for further development as a novel therapeutic for a range of inflammatory conditions.

References

- 1. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Springer Nature Experiments [experiments.springernature.com]

- 4. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

preclinical pharmacology of PXS-4728A

An In-depth Technical Guide to the Preclinical Pharmacology of PXS-4728A

Introduction

This compound is a small molecule, orally bioavailable, mechanism-based inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] As a fluoro-allylamine, it is designed for high potency and selectivity.[1] VAP-1/SSAO is an endothelial-bound adhesion molecule that plays a crucial role in the inflammatory cascade, particularly in mediating the migration of leukocytes from the bloodstream into tissues.[2][3] Its dual function as an adhesion molecule and an enzyme makes it a compelling therapeutic target for a variety of inflammatory conditions.

This document provides a comprehensive overview of the , summarizing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and efficacy in various disease models. The data presented herein supports its potential as a novel therapeutic for diseases characterized by neutrophilic inflammation, such as chronic obstructive pulmonary disease (COPD) and non-alcoholic steatohepatitis (NASH).

Mechanism of Action